Cas no 1787881-05-3 (N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide)

N-(3-{[3-(Difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a structurally complex sulfonamide derivative featuring a quinoxaline core linked to a difluoromethoxy-substituted aniline moiety and a methylpyrazole sulfonamide group. This compound exhibits potential as a biologically active molecule, with its unique architecture suggesting possible applications in medicinal chemistry, particularly as a kinase inhibitor or enzyme modulator. The presence of the difluoromethoxy group enhances metabolic stability and lipophilicity, while the sulfonamide functionality may contribute to binding affinity and selectivity. Its well-defined synthetic route allows for precise modifications, making it a valuable intermediate for further pharmacological exploration. The compound's stability and solubility profile support its utility in drug discovery research.
N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide structure
1787881-05-3 structure
商品名:N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
CAS番号:1787881-05-3
MF:C19H16F2N6O3S
メガワット:446.430548667908
CID:5346830

N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
    • N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
    • N-[3-[3-(difluoromethoxy)anilino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
    • インチ: 1S/C19H16F2N6O3S/c1-27-11-14(10-22-27)31(28,29)26-18-17(24-15-7-2-3-8-16(15)25-18)23-12-5-4-6-13(9-12)30-19(20)21/h2-11,19H,1H3,(H,23,24)(H,25,26)
    • InChIKey: OPMXGUODYNWMSZ-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=NN(C)C=1)(NC1C(=NC2C=CC=CC=2N=1)NC1C=CC=C(C=1)OC(F)F)(=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 10
  • 重原子数: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 697
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 119

N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6513-4896-25mg
N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
1787881-05-3
25mg
$109.0 2023-09-08
Life Chemicals
F6513-4896-2mg
N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
1787881-05-3
2mg
$59.0 2023-09-08
Life Chemicals
F6513-4896-2μmol
N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
1787881-05-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6513-4896-1mg
N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
1787881-05-3
1mg
$54.0 2023-09-08
Life Chemicals
F6513-4896-20mg
N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
1787881-05-3
20mg
$99.0 2023-09-08
Life Chemicals
F6513-4896-50mg
N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
1787881-05-3
50mg
$160.0 2023-09-08
Life Chemicals
F6513-4896-4mg
N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
1787881-05-3
4mg
$66.0 2023-09-08
Life Chemicals
F6513-4896-5μmol
N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
1787881-05-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6513-4896-3mg
N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
1787881-05-3
3mg
$63.0 2023-09-08
Life Chemicals
F6513-4896-40mg
N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
1787881-05-3
40mg
$140.0 2023-09-08

N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide 関連文献

N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamideに関する追加情報

Research Briefing on N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS: 1787881-05-3)

In recent years, the compound N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS: 1787881-05-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique quinoxaline and pyrazole sulfonamide scaffold, has shown promising potential as a therapeutic agent, particularly in the modulation of specific biological pathways. The following briefing synthesizes the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential applications in drug development.

The synthesis of N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves a multi-step process, with key intermediates including 3-(difluoromethoxy)aniline and 2-chloroquinoxaline derivatives. Recent studies have optimized the reaction conditions to improve yield and purity, with particular emphasis on the sulfonamide coupling step. Advanced analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm the structural integrity of the final product, ensuring its suitability for further biological evaluation.

Mechanistic studies have revealed that this compound exhibits potent inhibitory activity against specific kinase targets, notably those involved in inflammatory and oncogenic signaling pathways. In vitro assays demonstrate its ability to selectively bind to the ATP-binding site of target kinases, thereby disrupting downstream signaling cascades. Molecular docking simulations further support these findings, highlighting the critical interactions between the sulfonamide moiety and key amino acid residues within the kinase domain. These insights have paved the way for its exploration as a lead compound in the development of novel kinase inhibitors.

Preclinical evaluations of N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide have yielded encouraging results. In murine models of inflammation, the compound significantly reduced pro-inflammatory cytokine levels, suggesting its potential utility in treating autoimmune disorders. Additionally, preliminary data from cancer models indicate its efficacy in inhibiting tumor growth, particularly in malignancies driven by dysregulated kinase activity. Pharmacokinetic studies have also been conducted, revealing favorable absorption and distribution profiles, although further optimization may be required to enhance metabolic stability.

Despite these promising findings, challenges remain in the development of this compound. Issues such as off-target effects and potential toxicity need to be addressed through comprehensive structure-activity relationship (SAR) studies. Future research directions may include the exploration of derivatives with improved selectivity and pharmacokinetic properties, as well as the identification of biomarkers to predict patient response. Collaborative efforts between academia and industry will be crucial in advancing this compound toward clinical trials.

In conclusion, N-(3-{[3-(difluoromethoxy)phenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide represents a compelling candidate for further investigation in the realm of targeted therapy. Its unique chemical structure and demonstrated biological activity underscore its potential to address unmet medical needs in inflammation and oncology. Continued research efforts will be essential to fully elucidate its therapeutic potential and translate these findings into clinical applications.

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